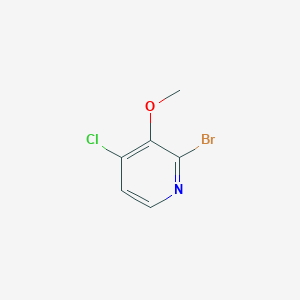

2-Bromo-4-chloro-3-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrClNO |

|---|---|

Molecular Weight |

222.47 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-methoxypyridine |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 |

InChI Key |

HMHORABGJRLNEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1Br)Cl |

Origin of Product |

United States |

Strategic Synthesis Methodologies for 2 Bromo 4 Chloro 3 Methoxypyridine

Retrosynthetic Analysis and Precursor Identification for 2-Bromo-4-chloro-3-methoxypyridine

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential precursors, suggests three primary routes to this compound. Each route identifies a key di-substituted pyridine (B92270) precursor that requires a final, regioselective functionalization step.

Route A: This approach involves the late-stage bromination of a 4-chloro-3-methoxypyridine (B1320319) precursor. The success of this route hinges on the ability to selectively introduce a bromine atom at the C-2 position, navigating the directing effects of the existing chloro and methoxy (B1213986) groups.

Route B: An alternative strategy is the chlorination of a 2-bromo-3-methoxypyridine precursor. This pathway requires precise control to install a chlorine atom at the C-4 position, ortho to the methoxy group and meta to the bromine atom.

Route C: This strategy builds the substitution pattern from a simpler starting material, 3-methoxypyridine (B1141550) , using sequential halogenation. This approach often relies on powerful techniques like directed ortho-metalation to achieve the necessary regioselectivity for introducing both the chlorine and bromine atoms.

The viability of these routes is contingent on the successful synthesis of the key precursors, as detailed in the following table.

| Precursor Name | CAS Number | Molecular Formula | Synthesis Note |

| 4-Chloro-3-methoxypyridine | 96628-70-5 | C₆H₆ClNO | Can be synthesized from 3-methoxypyridine via chlorination with reagents like phosphorus oxychloride (POCl₃). |

| 2-Bromo-3-methoxypyridine | 24100-18-3 | C₆H₆BrNO | Typically prepared by the methylation of 2-bromo-3-pyridinol. prepchem.com |

| 3-Methoxypyridine | 7295-76-3 | C₆H₇NO | A common starting material for building more complex pyridine derivatives. |

Halogenation and Methoxylation Approaches to Functionalized Pyridines

The introduction of functional groups onto the pyridine ring is governed by the electronic nature of the ring itself and any existing substituents. The following sections explore specific methods for installing the required bromo, chloro, and methoxy functionalities.

Starting with 4-chloro-3-methoxypyridine, the challenge lies in the regioselective introduction of a bromine atom at the C-2 position. In electrophilic aromatic substitution, the methoxy group (-OCH₃) is an activating, ortho-para director, while the chloro group (-Cl) is a deactivating, ortho-para director. The C-2 position is ortho to the activating methoxy group, but meta to the deactivating chloro group. This electronic competition requires carefully controlled reaction conditions to favor bromination at the desired C-2 over the alternative C-6 position.

In the alternative pathway starting from 2-bromo-3-methoxypyridine, the goal is to chlorinate the C-4 position. Here, the C-4 position is para to the deactivating bromo group and ortho to the activating methoxy group. The strong activating and directing influence of the C-3 methoxy group would likely favor substitution at this C-4 position. Standard chlorinating agents such as N-chlorosuccinimide (NCS) could be employed, though optimization would be necessary to ensure high regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines, particularly with nucleophiles like sodium methoxide (B1231860). nih.gov The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the C-2 and C-4 positions, where the negative charge of the intermediate can be delocalized onto the ring nitrogen. stackexchange.comyoutube.com

This strategy is generally not suitable for installing the C-3 methoxy group on a pre-formed 2-bromo-4-chloropyridine (B1272041) ring, as the C-3 position is not activated for SNAr. However, this reaction is highly relevant for the synthesis of precursors. For instance, 4-chloro-3-methoxypyridine can be prepared from an activated substrate like 4-chloro-3-nitropyridine (B21940) via SNAr with methoxide, followed by reduction of the nitro group. Similarly, research has detailed the kinetics of reactions between various 2-halopyridines and methoxide ions, providing a foundation for predicting reactivity in these systems. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy that offers superior regiochemical control compared to classical electrophilic substitution. wikipedia.org In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, guiding deprotonation (lithiation) to a specific adjacent position. The resulting aryllithium species can then be quenched with an electrophile, such as a halogen source.

The methoxy group is a well-established DMG. uwindsor.cabaranlab.org A plausible and highly controllable route to this compound could start with 3-methoxypyridine. A first DoM step could direct lithiation to the C-4 position, which is often favored, followed by quenching with a chlorinating agent (e.g., N-chlorosuccinimide) to yield 4-chloro-3-methoxypyridine. A second, subsequent DoM step on this precursor, now influenced by both substituents, could be used to metalate the C-2 position, followed by quenching with a brominating agent (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane) to furnish the final product.

Directed Metalation and Metal-Halogen Exchange for Pyridine Functionalization

Beyond DoM, metal-halogen exchange offers another pathway for the strategic functionalization of pyridines. This reaction involves treating an organic halide with an organometallic reagent (typically an alkyllithium) to replace the halogen with a metal. arkat-usa.org The rate of this exchange is dependent on the halogen, following the trend I > Br > Cl.

This selectivity can be exploited in synthetic design. For example, if a precursor such as 2-iodo-4-chloro-3-methoxypyridine were synthesized, treatment with n-butyllithium would be expected to selectively form the 2-lithiated pyridine via iodine-lithium exchange, leaving the C-4 chloro substituent intact. This lithiated intermediate could then react with various electrophiles. While not a direct method for installing the halogens in the target compound, it is a crucial technique for the interconversion and further derivatization of functionalized halopyridines. Research has extensively documented these methods for preparing substituted alkoxypyridines. arkat-usa.org

Directed Lithiation at Specific Positions of Halomethoxypyridines

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. semanticscholar.orgwikipedia.org The DMG, which typically contains a heteroatom like oxygen or nitrogen, coordinates to the lithium atom, facilitating the removal of a nearby proton. wikipedia.orgbaranlab.org

For halomethoxypyridines, the methoxy group can act as a DMG, directing lithiation to an adjacent position. However, the inherent reactivity of the pyridine ring and the presence of halogen substituents can complicate the reaction. harvard.edu The pyridine nitrogen itself can coordinate with the lithium reagent, potentially leading to addition reactions rather than the desired deprotonation. harvard.eduyoutube.com Furthermore, the electronic properties of the halogen atoms influence the acidity of the ring protons, which can affect the site of lithiation. youtube.com

In the synthesis of substituted pyridines, the choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and the solvent (e.g., tetrahydrofuran, diethyl ether) at low temperatures is crucial for achieving the desired regioselectivity. semanticscholar.orgresearchgate.net Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing their basicity and reactivity. baranlab.org

A general representation of directed lithiation is the deprotonation of an aromatic compound with a DMG by an alkyllithium reagent to form an ortho-lithiated intermediate. This intermediate then reacts with an electrophile to yield the ortho-substituted product. wikipedia.org

Table 1: Common Directing Metalating Groups (DMGs) and Their Relative Strengths baranlab.org

| Strength | Directing Metalating Groups (DMGs) |

| Strong | -SO₂NR₂, -NHCOR, -CONR₂, -CSNHR, -CONHR, -OCONR₂, -CO₂R, -CH₂NHR, -OCH₂OMe |

| Moderate | -OR, -NR₂, -SR, -CF₃, -F |

| Weak | -CH₂OH, -CH(OR)₂ |

Transmetalation Reactions in Pyridine Synthesis

Transmetalation is a fundamental organometallic reaction involving the transfer of ligands from one metal center to another. wikipedia.org This process is integral to many catalytic cross-coupling reactions used in the synthesis of complex organic molecules, including substituted pyridines. wikipedia.orgrsc.org The general form of a transmetalation reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

In the context of pyridine synthesis, a common application of transmetalation is in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. rsc.org In these reactions, an organometallic reagent (e.g., an organoboron or organotin compound) transfers an organic group to a palladium center, which then participates in the formation of a new carbon-carbon bond. rsc.org

Recent studies have investigated the stability of metal-metal interactions in transmetalation intermediates, using techniques like pyridine titrations to probe the strength of these interactions. rsc.orgnih.gov Understanding these factors is essential for designing more efficient catalytic systems for pyridine functionalization.

Control of Regioselectivity in Multi-Substituted Pyridine Ring Systems

Achieving regiocontrol in the synthesis of multi-substituted pyridines is a significant challenge due to the intrinsic reactivity patterns of the pyridine ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.comjscimedcentral.com Conversely, electrophilic aromatic substitution is generally difficult and often requires harsh conditions, typically favoring the 3-position. researchgate.netnih.gov

Several strategies have been developed to control the regioselectivity of these reactions:

Use of Directing Groups: As discussed in the context of lithiation, functional groups can direct incoming reagents to specific positions. nih.gov

Pyridine N-oxides: Conversion of the pyridine to its N-oxide derivative alters the electronic properties of the ring, activating the 2- and 4-positions towards both electrophilic and nucleophilic attack. The N-oxide can be removed later in the synthetic sequence. nih.govacs.org

Ring-Opening and Ring-Closing Strategies: A recent approach involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate, such as a Zincke imine. nih.govchemrxiv.org This intermediate can undergo regioselective halogenation under mild conditions, followed by ring-closure to regenerate the substituted pyridine. nih.govchemrxiv.org

Multi-component Reactions: One-pot, multi-component reactions can provide efficient and regioselective access to complex pyridine derivatives by carefully controlling the sequence of bond-forming events. nih.gov

Computational studies are increasingly being used to understand and predict the regioselectivity of these reactions by examining the reaction mechanisms and the stability of intermediates and transition states. proquest.com

Catalytic Methods and Optimization of Synthetic Pathways

Catalysis plays a pivotal role in the synthesis of this compound, offering efficient and selective methods for introducing the necessary halogen substituents. chemscene.com Optimization of these catalytic processes is crucial for maximizing yield and purity.

Palladium-Catalyzed Halogenation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-halogen bonds. acs.org Palladium-catalyzed C-H halogenation of pyridine derivatives can be achieved using various halogen sources, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). acs.org The reaction often proceeds via a directed mechanism, where a coordinating group on the pyridine substrate directs the palladium catalyst to a specific C-H bond for functionalization. acs.org For example, pyridine N-oxides can direct the halogenation to the 3-position. acs.org

Palladium-catalyzed cross-coupling reactions are also widely used. For instance, the Suzuki cross-coupling reaction can be used to introduce aryl or other groups onto a pre-halogenated pyridine core. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity. researchgate.netnih.gov

Copper-Mediated Halogenation

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for the halogenation of pyridines. acs.org Copper(I) chloride, for example, can catalyze the addition of polyhaloacetonitriles to olefins to synthesize halogenated pyridines. acs.org Copper-mediated reactions are often more cost-effective than their palladium counterparts.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For pyridines, nucleophilic attack is strongly favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. quimicaorganica.orgstackexchange.com

In 2-Bromo-4-chloro-3-methoxypyridine, both the C2 and C4 positions are activated by the ring nitrogen. The relative reactivity of the two halogen leaving groups (Br vs. Cl) and the directing effects of the C3-methoxy group determine the regiochemical outcome of SNAr reactions.

Selective Displacement of Bromine in this compound

While the C4 position is generally more activated towards SNAr than the C2 position in pyridines, the nature of the leaving group is also a critical factor. chemistry-online.comuoanbar.edu.iq However, in SNAr, the C-X bond is broken in the second, often fast, elimination step. The rate-determining step is typically the initial nucleophilic attack. Therefore, the electronic activation of the position is paramount. In the case of this compound, the C4 position is electronically favored for nucleophilic attack.

Selective Displacement of Chlorine in this compound

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 or SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, the inherent electronic activation of the pyridine (B92270) ring positions is typically the dominant factor. All other factors being equal, nucleophilic attack on a dihalopyridine will preferentially occur at the 4-position over the 2-position. chemistry-online.comuoanbar.edu.iq Therefore, for this compound, nucleophiles are expected to selectively displace the chlorine atom at the C4 position.

Competitive SNAr Reactions and Regioselectivity Control

In 2,4-dihalopyridines, nucleophilic attack almost invariably occurs at the C4 position. This pronounced regioselectivity is due to the superior ability of the C4 position to stabilize the intermediate Meisenheimer complex compared to the C2 position. uoanbar.edu.iq The presence of the C3-methoxy group, an electron-donating group, can modulate this reactivity. While it donates electron density to both the C2 and C4 positions, its influence may slightly alter the activation barrier but is generally not expected to reverse the inherent C4 selectivity in SNAr reactions.

However, in related systems like 2,4-dichloropyrimidines, the presence of a strong electron-donating group at an adjacent position has been shown to sometimes direct substitution to the C2 position. wuxiapptec.com While specific studies on this compound are not prevalent, the general principles of SNAr on dihalopyridines strongly suggest a high preference for substitution at the C4-chloro position.

| Substrate | Nucleophile | Solvent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-4-fluoropyridine | Morpholine | Deep Eutectic Solvent | Ambient Temp. | 4-Morpholino-2-chloropyridine | >99 |

| 2,4-Dichloropyridine | Various Alcohols | - | - | 4-Alkoxy-2-chloropyridine | Good |

| 2-Iodopyridine | PhSNa | HMPA | ~100°C, 3 min (Microwave) | 2-Phenylthiopyridine | 99 |

| 2-Chloropyridine | PhCH2OH | NMP | ~180°C, 3 min (Microwave) | 2-Benzyloxypyridine | 81 |

This table presents data from analogous dihalopyridine systems to illustrate typical SNAr reactivity, highlighting the general preference for substitution at the 4-position and the variety of nucleophiles that can be employed. researchgate.netsci-hub.se

Amination via SNAr Reactions

Amination of this compound via an SNAr pathway is expected to follow the established regioselectivity, with amine nucleophiles preferentially attacking the C4 position to displace the chloride. This provides a direct route to 4-amino-2-bromo-3-methoxypyridine derivatives. The reaction can be carried out with various primary and secondary amines. In some cases, particularly with less activated halopyridines, amination may require catalysis, but for an activated substrate like this, direct SNAr is the anticipated pathway. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which utilizes organoboron reagents (boronic acids or esters), is one of the most versatile cross-coupling methods. libretexts.org When applied to substrates with multiple different halogens, such as this compound, the reaction exhibits high chemoselectivity.

The oxidative addition step is rate-determining and its rate depends on the carbon-halogen bond strength, which follows the order C-I > C-Br > C-Cl. illinois.edu Consequently, the palladium catalyst will selectively insert into the weaker C-Br bond at the C2 position over the stronger C-Cl bond at the C4 position. This provides a reliable method to selectively functionalize the C2 position of the pyridine ring, a complementary approach to the C4 selectivity observed in SNAr reactions. nih.govmdpi.com This differential reactivity allows for sequential functionalization of the molecule.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product (Site of Coupling) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 2-Phenyl (over Cl) | 81 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Phenyl-Br (over Pyrimidine-Cl) | 60 |

| 4-Bromobenzonitrile | Potassium 5-methylfuran-2-yltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | n-Butanol | 4-Cyano-1-(5-methylfuran-2-yl)benzene | 98 |

| 4-Chlorobenzonitrile | Potassium benzofuran-2-yltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | n-Butanol | 4-(Benzofuran-2-yl)benzonitrile | 92 |

This table illustrates the high chemoselectivity of the Suzuki-Miyaura reaction for C-Br bonds over C-Cl bonds in various aromatic systems, providing a strong basis for predicting the outcome for this compound. nih.govnih.govmdpi.com

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. prepchem.com For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 2-position. libretexts.org This site-selectivity is a common feature in the cross-coupling of polyhalogenated heterocycles. nih.gov

The reaction typically proceeds by the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. A variety of organozinc reagents, including alkyl, aryl, and heteroaryl zinc halides, can be employed, providing access to a diverse array of substituted pyridines. rsc.org While specific studies on this compound are not extensively documented, the general principles of Negishi coupling on bromopyridines are well-established. rsc.org

Table 1: Representative Negishi Coupling Reactions of this compound

| Entry | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 4-chloro-3-methoxy-2-phenylpyridine | Hypothetical: 85 |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | Dioxane | 80 | 2-ethyl-4-chloro-3-methoxypyridine | Hypothetical: 78 |

| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ / XPhos | Toluene | 100 | 4-chloro-3-methoxy-2-(2-thienyl)pyridine | Hypothetical: 90 |

| Note: The yields presented in this table are hypothetical and serve as illustrative examples based on typical Negishi coupling reactions of related bromopyridines. |

Stille Coupling with Organotin Reagents

The Stille coupling offers another effective method for carbon-carbon bond formation, utilizing organotin reagents (stannanes). nih.gov Similar to the Negishi coupling, the reaction is catalyzed by palladium and is expected to proceed selectively at the more reactive C-Br bond of this compound. nih.gov Organostannanes are known for their stability and tolerance of a wide range of functional groups, making the Stille coupling a versatile tool in organic synthesis. researchgate.net

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov A variety of stannanes, such as vinyl-, aryl-, and heteroaryltributylstannanes, can be utilized to introduce diverse substituents at the 2-position of the pyridine ring. organic-chemistry.org

Table 2: Illustrative Stille Coupling Reactions of this compound

| Entry | Organotin Reagent | Catalyst System | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 4-chloro-3-methoxy-2-vinylpyridine | Hypothetical: 82 |

| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | 4-chloro-3-methoxy-2-phenylpyridine | Hypothetical: 88 |

| 3 | 2-(Tributylstannyl)furan | AsPh₃, Pd₂(dba)₃ | Dioxane | 90 | 4-chloro-2-(2-furyl)-3-methoxypyridine | Hypothetical: 75 |

| Note: The yields in this table are hypothetical examples based on the general scope of the Stille reaction with bromo-heterocycles. |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. acs.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com For this compound, the C-Br bond is the preferred site of reaction, allowing for the selective introduction of an alkynyl group at the 2-position. youtube.com

The reaction is valued for its mild conditions and functional group tolerance. acs.org A broad range of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents, can be coupled to the pyridine core.

Table 3: Exemplary Sonogashira Coupling Reactions of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 4-chloro-3-methoxy-2-(phenylethynyl)pyridine | Hypothetical: 92 |

| 2 | 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine | Toluene | 70 | 2-(Hex-1-yn-1-yl)-4-chloro-3-methoxypyridine | Hypothetical: 85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH | THF | 60 | 4-chloro-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine | Hypothetical: 95 |

| Note: The yields provided are illustrative and based on typical outcomes for Sonogashira couplings of bromopyridines. |

Heck Reactions and Olefination Strategies

The Heck reaction provides a means to form carbon-carbon bonds by coupling the pyridine ring with an alkene. mdpi.com This palladium-catalyzed reaction typically occurs between an aryl halide and an alkene in the presence of a base. google.com As with other palladium-catalyzed couplings, the C-Br bond of this compound is expected to be more reactive than the C-Cl bond, directing olefination to the 2-position.

The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. mdpi.com A variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, are suitable coupling partners. mdpi.com

Table 4: Hypothetical Heck Reactions of this compound

| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | 100 | (E)-4-chloro-3-methoxy-2-styrylpyridine | Hypothetical: 75 |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | Methyl (E)-3-(4-chloro-3-methoxy-pyridin-2-yl)acrylate | Hypothetical: 80 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 2-((E)-Oct-1-en-1-yl)-4-chloro-3-methoxypyridine | Hypothetical: 65 |

| Note: The yields in this table are hypothetical and represent typical outcomes for Heck reactions involving bromoarenes. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. medchemexpress.com This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. For this compound, the C-Br bond is the more reactive site for this transformation, allowing for the selective introduction of an amino group at the 2-position. nih.gov

The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. nih.gov

Table 5: Illustrative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 100 | 4-(4-chloro-3-methoxypyridin-2-yl)morpholine | Hypothetical: 90 |

| 2 | Aniline | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 110 | N-(4-chloro-3-methoxypyridin-2-yl)aniline | Hypothetical: 85 |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 | N-benzyl-4-chloro-3-methoxypyridin-2-amine | Hypothetical: 88 |

| Note: The yields presented are hypothetical and based on typical results for the Buchwald-Hartwig amination of bromopyridines. |

Site-Selective Coupling in Multi-Halogenated Pyridines

The presence of both bromine and chlorine atoms on the pyridine ring of this compound allows for site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. libretexts.org This inherent difference in reactivity enables the selective transformation of the C-Br bond while leaving the C-Cl bond intact for subsequent reactions.

This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted pyridines. For instance, a Negishi or Suzuki coupling could be performed at the 2-position, followed by a subsequent coupling reaction at the 4-position under more forcing conditions or with a catalyst system known to activate aryl chlorides. The electronic environment created by the substituents, including the methoxy (B1213986) and methyl groups, can also influence the reactivity of the halogen atoms. mdpi.com

Directed Ortho-Metalation (DOM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. prepchem.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. prepchem.com

In this compound, the methoxy group at the 3-position is a potential directing group. However, the presence of the adjacent bromo and chloro substituents complicates the prediction of the site of metalation. Research on the related compound 2-bromo-4-methoxypyridine (B110594) has shown that lithiation can occur at the C-3 position, directed by the methoxy group. bldpharm.com It is therefore plausible that this compound could undergo metalation at the C-5 position, which is ortho to the methoxy group and not occupied by a halogen.

Following metalation, the resulting aryllithium species can be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a new substituent at the 5-position. This strategy would provide access to a range of 2,3,4,5-tetrasubstituted pyridines.

Lithiation at Unsubstituted Positions of the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.cabaranlab.org In this process, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org For this compound, the methoxy group at the C-3 position is the most effective directing group.

The electron-donating nature of the methoxy group, coupled with its ability to coordinate with the lithium cation of the base, facilitates the removal of a proton from one of the adjacent, unsubstituted positions. In this specific molecule, there are two unsubstituted positions on the pyridine ring: C-5 and C-6. However, deprotonation is expected to occur preferentially at the C-2 position due to the directing effect of the C-3 methoxy group. The bromine atom at the C-2 position can undergo halogen-metal exchange, further complicating the reactivity.

Studies on analogous compounds, such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, have shown that the choice of the lithiating agent can determine the outcome of the reaction. growingscience.comresearchgate.net For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can favor deprotonation at an adjacent carbon, while a more nucleophilic base like tert-butyllithium (B1211817) can promote halogen-metal exchange. growingscience.comresearchgate.net In the case of this compound, the use of n-butyllithium or sec-butyllithium (B1581126) would likely lead to a mixture of products arising from both deprotonation and bromine-lithium exchange. The general principle of DoM suggests that the initial deprotonation will be directed by the methoxy group to the C-2 position, which is already substituted with bromine. wikipedia.org Therefore, halogen-metal exchange at the C-2 position is a highly probable pathway.

Table 1: Potential Lithiation Pathways of this compound

| Position | Lithiation Method | Expected Outcome | Basis of Prediction |

| C-2 | Halogen-Metal Exchange with R-Li | Formation of 2-lithio-4-chloro-3-methoxypyridine | Known reactivity of aryl bromides with organolithiums. growingscience.comresearchgate.net |

| C-5 | Directed Ortho-Metalation (DoM) | Minor product due to steric hindrance and competing halogen-metal exchange. | The methoxy group directs ortho, but the C-2 position is more reactive towards exchange. |

Trapping with Carbonyl Compounds and Other Electrophiles

Once the lithiated intermediate of this compound is generated, it can be reacted with a variety of electrophiles to introduce new functional groups onto the pyridine ring. The resulting organolithium species is a potent nucleophile and will readily attack electrophilic centers.

Common electrophiles that can be employed include:

Carbonyl compounds: Aldehydes and ketones react to form the corresponding secondary and tertiary alcohols, respectively. nih.gov

Carbon dioxide: Carboxylation with CO2 gas leads to the formation of a carboxylic acid derivative.

Alkyl halides: Alkylation can be achieved, though this is sometimes less efficient with aryllithiums due to competing side reactions.

Silyl halides: Silylation with reagents like trimethylsilyl (B98337) chloride (TMSCl) can introduce a silyl group.

For example, if lithiation occurs via bromine-lithium exchange at the C-2 position, subsequent reaction with an aldehyde like benzaldehyde (B42025) would yield (4-chloro-3-methoxypyridin-2-yl)(phenyl)methanol.

Table 2: Examples of Trapping Reactions with Lithiated this compound (Predicted)

| Lithiated Intermediate | Electrophile | Predicted Product |

| 2-Lithio-4-chloro-3-methoxypyridine | Benzaldehyde | (4-Chloro-3-methoxypyridin-2-yl)(phenyl)methanol |

| 2-Lithio-4-chloro-3-methoxypyridine | Acetone | 2-(4-Chloro-3-methoxypyridin-2-yl)propan-2-ol |

| 2-Lithio-4-chloro-3-methoxypyridine | Carbon Dioxide | 4-Chloro-3-methoxypyridine-2-carboxylic acid |

| 2-Lithio-4-chloro-3-methoxypyridine | Methyl Iodide | 4-Chloro-3-methoxy-2-methylpyridine |

Stereochemical Considerations in DOM-mediated Reactions

When the electrophile used to trap the lithiated intermediate is chiral or when the reaction creates a new stereocenter, the stereochemical outcome of the reaction becomes an important consideration. In DoM reactions, the geometry of the lithiated intermediate and the approach of the electrophile can influence the stereoselectivity.

For reactions involving the formation of a new stereocenter, such as the addition to a prochiral ketone, the diastereoselectivity will depend on the steric environment around the nucleophilic carbon and the electrophilic center. The presence of the adjacent methoxy group and the chlorine atom at the C-4 position will likely exert some degree of steric control on the approach of the electrophile, potentially leading to a preferred diastereomer.

While no specific studies on the stereochemistry of DoM-mediated reactions of this compound have been reported, research on other polysubstituted pyridines has demonstrated that high levels of stereoselectivity can be achieved. nih.gov The precise stereochemical outcome would need to be determined experimentally for each specific reaction.

Other Significant Reaction Pathways

Beyond lithiation and electrophilic trapping, this compound can undergo a variety of other transformations.

Radical Reactions and Reductive Dehalogenation

The halogen atoms on the pyridine ring can participate in radical reactions. For instance, radical dehalogenation can be achieved using radical initiators and a hydrogen atom source. Free radical bromination and chlorination are common methods for introducing halogens onto alkyl chains, but the reverse, dehalogenation, can also be induced under radical conditions. masterorganicchemistry.comyoutube.comyoutube.comchadsprep.comyoutube.com

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be a useful transformation. This can often be achieved using reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C) or hydride sources. The relative reactivity of the C-Br and C-Cl bonds will influence the selectivity of this reaction, with the C-Br bond generally being more susceptible to reduction. It is plausible that selective removal of the bromine atom could be achieved under carefully controlled conditions.

Functional Group Interconversions of Halo and Methoxy Groups

The bromo, chloro, and methoxy groups on the pyridine ring are all amenable to functional group interconversions.

Nucleophilic Aromatic Substitution (SNAr): The halogen atoms, particularly the more reactive bromine, can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiols. The electron-deficient nature of the pyridine ring facilitates these reactions.

Cross-Coupling Reactions: The bromo and chloro substituents can serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov This provides a powerful method for forming new carbon-carbon bonds and constructing more complex molecular architectures. The reactivity order in these couplings is typically I > Br > Cl, suggesting that the C-2 bromine would react preferentially over the C-4 chlorine. nih.gov

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group. This is typically achieved using strong acids like HBr or Lewis acids such as BBr3.

Table 3: Predicted Functional Group Interconversions

| Starting Group | Reagent/Condition | Product Group | Reaction Type |

| 2-Bromo | R-NH2 | 2-Amino | Nucleophilic Aromatic Substitution |

| 2-Bromo | Ar-B(OH)2, Pd catalyst | 2-Aryl | Suzuki Coupling |

| 4-Chloro | R-SH, base | 4-Thioether | Nucleophilic Aromatic Substitution |

| 3-Methoxy | HBr or BBr3 | 3-Hydroxy | Demethylation |

Cycloaddition Reactions Involving the Pyridine Ring

The pyridine ring, being an electron-deficient heteroaromatic system, can participate in cycloaddition reactions, most notably inverse-electron-demand Diels-Alder reactions. acsgcipr.orgacs.orgacs.orgquora.com In this type of reaction, the pyridine acts as the diene component, reacting with an electron-rich dienophile. The presence of electron-withdrawing groups on the pyridine ring can enhance its reactivity in these transformations. While the chloro and bromo substituents are electron-withdrawing, the methoxy group is electron-donating, leading to a mixed electronic character.

The high degree of substitution on the this compound ring might sterically hinder the approach of a dienophile, making cycloaddition reactions challenging. However, under forcing conditions or with highly reactive dienophiles, it is conceivable that the pyridine ring could undergo a [4+2] cycloaddition. Such reactions often lead to bridged bicyclic intermediates that can undergo further transformations. Lewis acid catalysis has been shown to promote Diels-Alder reactions of vinylpyridines, suggesting a potential strategy to facilitate such cycloadditions. rsc.org

Derivatives and Advanced Functional Materials Derived from 2 Bromo 4 Chloro 3 Methoxypyridine

Synthesis of Complex Pyridine (B92270) Derivatives via Sequential and Convergent Strategies

The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for selective and sequential reactions, a key strategy in the efficient synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are prime examples of how this building block is utilized.

A notable example is the synthesis of antimicrobial 4-oxoquinolizines. In a patented synthetic route, 2-Bromo-4-chloro-3-methoxypyridine is subjected to a Suzuki coupling reaction. chemicalbook.com This reaction selectively couples a boronic acid derivative at the more reactive 2-position (where the bromine is located), leaving the chlorine at the 4-position intact for potential further modifications. This sequential approach is crucial for building molecular complexity in a controlled manner.

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Conditions | Product Type | Reference |

| This compound | Arylboronic acid derivative | Suzuki Coupling | Palladium catalyst, base | 2-Aryl-4-chloro-3-methoxypyridine | chemicalbook.com |

The general principles of nucleophilic aromatic substitution also apply to this molecule. The electron-withdrawing nature of the pyridine nitrogen makes the C-2 and C-4 positions susceptible to attack by nucleophiles. stackexchange.comechemi.com This allows for the displacement of the bromo and chloro groups with a variety of nucleophiles, such as amines, alcohols, and thiols, further expanding the range of accessible derivatives. While specific examples for this compound are not extensively documented in public literature, the foundational principles of reactions like the Buchwald-Hartwig amination and Sonogashira coupling on halopyridines suggest its potential for a wide array of transformations. chemspider.comwashington.edunih.govwikipedia.orglibretexts.org

Integration into Diverse Heterocyclic and Polycyclic Architectures

The ability to form new carbon-carbon and carbon-heteroatom bonds from this compound makes it an ideal starting material for constructing more elaborate heterocyclic and polycyclic systems.

The synthesis of 4-oxoquinolizines serves as an excellent illustration of this. Following the initial Suzuki coupling at the 2-position, the resulting intermediate undergoes further transformations that lead to the formation of the fused quinolizine ring system. chemicalbook.com Quinolizine and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in a number of alkaloids with a wide range of biological activities. The use of this compound in this context demonstrates its utility in building complex, multi-ring structures that are of significant interest in medicinal chemistry.

Applications in Medicinal Chemistry Research

The derivatives of this compound have shown promise in the discovery of new therapeutic agents. Its utility spans from being a precursor to novel drug candidates to a scaffold for detailed structure-activity relationship studies.

This substituted pyridine is a key starting material for compounds with potential therapeutic value. As previously mentioned, it is a precursor to a class of 4-oxoquinolizines that have been investigated for their antimicrobial properties. chemicalbook.com

Furthermore, this compound has been identified as an intermediate in the synthesis of chroman derivatives that act as inhibitors of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a well-known ion channel involved in the sensation of cold and has been implicated in various pathological conditions, including chronic pain and migraine. The development of TRPM8 inhibitors is therefore a significant area of research for new analgesics.

The derivatives of this compound have been explored as building blocks for molecules that can interact with specific biological targets like enzymes and receptors. The TRPM8 inhibitors derived from this compound are a direct example of its application in creating receptor ligands.

While not directly derived from this compound, the development of gamma-secretase modulators (GSMs) for Alzheimer's disease has utilized a similar methoxypyridine motif. nih.gov In these studies, the introduction of a methoxypyridine unit into a tetracyclic scaffold led to compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease. nih.gov This highlights the importance of the methoxypyridine scaffold in designing molecules that can modulate the activity of enzymes like gamma-secretase.

The ability to selectively modify different positions of the this compound ring makes it a suitable scaffold for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a drug candidate by systematically altering its chemical structure.

A study on the cytotoxic activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles provides insights into how substitutions on a related core structure can influence biological activity. mdpi.com In this research, various substituted aryl groups were introduced, and their effects on the cytotoxicity against cancer cell lines were evaluated. Although these compounds were not directly synthesized from this compound, the findings underscore the principle that modifications to the substituents on a pyridine ring can significantly impact its biological profile. For instance, the presence of bromo and methoxy (B1213986) groups on the aryl substituent was found to be favorable for activity. mdpi.com

Applications in Agrochemical Research

While substituted pyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides, a thorough review of the available scientific literature and patent databases did not reveal specific applications of this compound in this sector. The structural motifs present in this compound are found in some agrochemicals, but direct use of this specific building block is not documented.

Intermediates for Herbicide Synthesis

Substituted pyridine compounds are a well-established class of herbicides used to control broadleaf weeds in various agricultural settings. epa.gov The specific arrangement of substituents on the pyridine ring is crucial for their herbicidal activity. While direct research on herbicides derived specifically from this compound is not extensively published, the broader class of substituted pyridines provides a strong indication of its potential.

Research on related compounds, such as phenyl-substituted 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, has demonstrated that the nature and position of substituents significantly influence their pre-emergent herbicidal activity. nih.govacs.org Structure-activity relationship (SAR) studies on these analogs have revealed that parameters like the partition coefficient (π), molar refractivity (MR), and the presence of specific functional groups are key determinants of their efficacy against various weed species. nih.gov For instance, in a study on 1,2,4-triazolo[4,3-a]pyridine derivatives, the presence of a chloro group on the pyridine ring was found to be beneficial for herbicidal activity. nih.gov

The synthesis of novel herbicidal compounds often involves the use of halogenated pyridine intermediates. acs.org For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized using halogenated pyridines, with some compounds exhibiting potent herbicidal activity. acs.org The bromo and chloro groups on this compound make it an ideal candidate for similar synthetic strategies, allowing for the introduction of various pharmacophores to develop new herbicidal agents. Patents have been filed for synergistic herbicidal compositions that include pyridine carboxylic acids, highlighting the ongoing innovation in this area. justia.com

| Pyridine Derivative Class | Key Structural Features | Target Weeds | Relevant Findings from Analogs |

|---|---|---|---|

| Picolinic Acids | Carboxylic acid at position 2 | Broadleaf weeds | Halauxifen-methyl and florpyrauxifen-benzyl are commercial examples. mdpi.com |

| Pyridine Sulfonamides | Sulfonamide group attached to the pyridine ring | General and selective weed control | Exhibit both pre- and post-emergence activity. google.com |

| Triazolopyridines | Fused triazole and pyridine rings | Dicotyledonous weeds | 8-chloro-3-(4-propylphenyl)- nih.govwikipedia.orgalfachemic.com-triazolo[4,3-a]pyridine showed high activity. nih.gov |

Building Blocks for Insecticides and Fungicides

The pyridine scaffold is a cornerstone in the development of modern insecticides and fungicides. chempanda.comnih.gov The neonicotinoids, a major class of insecticides, are structurally characterized by a pyridine ring. chempanda.com The development of new insecticides often involves the synthesis of pyridine derivatives with novel substituents to enhance efficacy and overcome resistance. nih.gov For example, the synthesis of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has yielded compounds with significant insecticidal activity. chempanda.com

This compound, with its reactive halogen sites, can serve as a valuable precursor for creating a diverse library of pyridine-based insecticides. The bromo and chloro atoms can be readily displaced or used in cross-coupling reactions to introduce various functional groups, potentially leading to the discovery of new insecticidal molecules.

In the realm of fungicides, pyridine carboxamides have emerged as an important class of compounds. nih.gov Research has shown that derivatives of nicotinamide, a pyridine carboxamide, can exhibit significant antifungal activity. nih.gov The synthesis of novel pyridine compounds is a continuous effort to find more effective agents against plant pathogenic fungi. acs.orgepo.orgwipo.int The structural features of this compound make it a suitable starting material for the synthesis of new pyridine-based fungicides.

| Pesticide Class | Mode of Action (Example) | Target Pests/Pathogens | Relevance of Pyridine Structure |

|---|---|---|---|

| Neonicotinoid Insecticides | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists | Sucking insects like aphids | Core structural component. chempanda.com |

| Pyridine Carboxamide Fungicides | Succinate dehydrogenase inhibitors | Various plant pathogenic fungi | Boscalid is a commercial example. nih.gov |

| Pyridyl-based Fungicides | Disruption of fungal cell processes | Botrytis cinerea | Novel pyridine carboxamides show good in vivo activity. nih.gov |

Design of Agrochemicals with Improved Efficacy

The design of next-generation agrochemicals focuses on improving efficacy, selectivity, and environmental profile. Structure-activity relationship (SAR) studies are crucial in this process, and the versatile nature of this compound makes it an excellent tool for such investigations. By systematically modifying the substituents at the bromo and chloro positions, researchers can fine-tune the biological activity of the resulting molecules.

For instance, the introduction of different aryl groups at specific positions on the pyridine ring has been shown to significantly impact herbicidal activity. mdpi.com Similarly, in the development of insecticides, the substitution pattern on the pyridine ring can influence the compound's affinity for its target site, such as the nicotinic acetylcholine receptor. chempanda.com The methoxy group on this compound can also play a role in modulating the electronic properties of the molecule, which in turn can affect its biological activity and metabolic stability.

The combination of different agrochemicals to achieve synergistic effects is another important strategy. justia.com Pyridine-based herbicides have been shown to exhibit synergism when combined with certain insecticides. justia.com The use of this compound as a starting material could lead to the development of novel agrochemicals that are not only potent on their own but also effective in synergistic combinations.

Contributions to Materials Science Research

Beyond its applications in agriculture, the unique electronic and structural properties of this compound and its derivatives are paving the way for their use in materials science.

Precursors for Conductive Polymers and Organic Electronics

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. encyclopedia.pub Polypyridines are a type of conductive polymer that has been synthesized and studied for their potential applications in various electronic devices. iarjset.com The synthesis of these polymers often involves the polymerization of functionalized pyridine monomers. benicewiczgroup.com

The halogenated nature of this compound makes it a suitable precursor for the synthesis of conductive polypyridines through various polymerization techniques, such as electrochemical polymerization. encyclopedia.pub The bromine and chlorine atoms can act as leaving groups in coupling reactions to form the polymer backbone. The methoxy group can influence the electronic properties of the resulting polymer, such as its conductivity and band gap. The ability to tune these properties through chemical modification is a key advantage in the design of new materials for organic electronics.

Components in Ligand Design for Coordination Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. alfachemic.comresearchgate.net These ligands can coordinate with a variety of metal ions to form stable complexes with diverse structures and properties. wikipedia.orgnih.govresearchgate.netacs.orgnih.govacs.org The resulting metal complexes have applications in catalysis, materials science, and biological systems. alfachemic.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 3 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Chemical Environment and Coupling Analysis

The ¹H NMR spectrum of 2-Bromo-4-chloro-3-methoxypyridine is anticipated to provide key insights into its aromatic proton environment. The pyridine (B92270) ring contains two hydrogen atoms, H-5 and H-6. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy (B1213986) group.

The proton at the C-6 position is expected to appear as a doublet due to coupling with the H-5 proton. Similarly, the H-5 proton signal should also be a doublet. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.20 - 7.40 | d | 5.0 - 6.0 |

| H-6 | 8.00 - 8.20 | d | 5.0 - 6.0 |

| -OCH₃ | 3.90 - 4.10 | s | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

For a structurally similar compound, 2-Bromo-4-chloro-3-methylpyridine, the two aromatic protons appear as doublets in the ¹H NMR spectrum, which supports the expected splitting pattern for the title compound. chemicalbook.com

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative halogen atoms (C-2 and C-4) are expected to be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 150 - 155 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| -OCH₃ | 55 - 60 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are invaluable for establishing the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the H-5 and H-6 protons, confirming their scalar coupling and adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring (H-5 to C-5 and H-6 to C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to C-3, H-5 to C-3 and C-4, and H-6 to C-2 and C-4. These correlations are crucial for confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For instance, a cross-peak between the methoxy protons and the H-2 proton (if it were present) or other nearby protons would help to ascertain the preferred conformation of the methoxy group.

Halogen NMR (e.g., ¹⁹F NMR if applicable to fluorinated derivatives)

While not directly applicable to this compound, if a fluorinated derivative were synthesized (e.g., replacing chlorine with fluorine), ¹⁹F NMR would be a powerful tool. The chemical shift of the fluorine atom would be highly sensitive to its electronic environment, and its coupling to adjacent protons (if any) and carbons would provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.

The expected monoisotopic mass of this compound (C₆H₅BrClNO) can be calculated with high precision.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 221.9397 |

| Note: This is the calculated monoisotopic mass for the protonated molecule containing ⁷⁹Br and ³⁵Cl isotopes. |

The observation of this exact mass, along with the characteristic isotopic pattern for one bromine and one chlorine atom, would provide unequivocal evidence for the identity of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through the analysis of fragmentation patterns. In the case of this compound, electron impact (EI) mass spectrometry would be expected to produce a series of characteristic fragment ions that confirm its structure.

The initial ionization process would generate a molecular ion, [C₆H₅BrClNO]⁺. Due to the presence of bromine and chlorine, this molecular ion peak would be accompanied by isotopic peaks. The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the methoxy group, halogen atoms, and cleavage of the pyridine ring.

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M - 15]⁺, which is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of a formyl radical (•CHO): Subsequent to or independent of the methyl loss, the methoxy group could be eliminated as a formyl radical, leading to a [M - 29]⁺ ion.

Loss of halogen atoms: The carbon-bromine and carbon-chlorine bonds are susceptible to cleavage. Loss of a bromine radical (•Br) would produce a [M - 79/81]⁺ ion, while loss of a chlorine radical (•Cl) would lead to a [M - 35/37]⁺ ion. The relative lability of these bonds would influence the abundance of the resulting fragment ions.

Pyridine ring cleavage: The stable aromatic ring can also fragment, although this typically requires higher energy and results in smaller fragment ions.

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, provides a definitive confirmation of the compound's structure.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 221/223/225 | [C₆H₅BrClNO]⁺ | (Molecular Ion) |

| 206/208/210 | [C₅H₂BrClNO]⁺ | •CH₃ |

| 192/194/196 | [C₅H₃BrClNO]⁺ | •CHO |

| 142/144 | [C₆H₅ClNO]⁺ | •Br |

| 186/188 | [C₆H₅BrNO]⁺ | •Cl |

Note: The presence of multiple peaks for each fragment is due to the isotopic distribution of bromine and chlorine.

Isotopic Abundance Analysis for Halogen Content Verification

A key feature in the mass spectrum of a halogenated compound is the presence of characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an M+2 peak with an intensity of approximately one-third of the molecular ion peak for a molecule containing one chlorine atom. chemguide.co.ukyoutube.com Bromine also has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), leading to an M+2 peak of nearly equal intensity to the molecular ion peak for a molecule with one bromine atom. chemguide.co.uklibretexts.org

For this compound, which contains both a chlorine and a bromine atom, the molecular ion region of the mass spectrum would exhibit a complex and highly characteristic pattern of peaks. The presence of one chlorine and one bromine atom would result in a cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.

The M peak would correspond to the ion containing ³⁵Cl and ⁷⁹Br.

The M+2 peak would be a composite of ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.

The M+4 peak would correspond to the ion containing ³⁷Cl and ⁸¹Br.

The precise ratio of these isotopic peaks provides unambiguous confirmation of the presence of one chlorine and one bromine atom in the molecule, a critical piece of data for structural verification.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopic Composition | Mass (amu) | Relative Abundance (Approximate) |

| ³⁵Cl, ⁷⁹Br | M | 100 |

| ³⁷Cl, ⁷⁹Br + ³⁵Cl, ⁸¹Br | M+2 | 77.5 |

| ³⁷Cl, ⁸¹Br | M+4 | 24.6 |

Note: These are theoretical relative abundances calculated from the natural isotopic abundances of chlorine and bromine.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational modes of substituted pyridines have been extensively studied. cdnsciencepub.comelixirpublishers.comcdnsciencepub.comnih.gov The positions of the absorption bands are sensitive to the nature and position of the substituents on the ring.

Expected Characteristic Vibrational Frequencies:

C-H stretching (aromatic): These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic, -OCH₃): The methyl group of the methoxy substituent would show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching (pyridine ring): The pyridine ring exhibits a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹. The exact positions of these bands are influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

C-O stretching (methoxy group): A strong band corresponding to the C-O stretching of the methoxy group is expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-Cl stretching: The carbon-chlorine stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire pyridine ring, are often observed in the Raman spectrum and are sensitive to substitution patterns.

By comparing the experimental IR and Raman spectra with data from related substituted pyridines and with theoretical calculations (e.g., Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational landscape.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | Strong | Strong |

| Asymmetric C-O-C Stretch | 1200-1300 | Strong | Weak |

| Symmetric C-O-C Stretch | 1000-1050 | Medium | Medium |

| C-Cl Stretch | 600-800 | Strong | Medium |

| C-Br Stretch | 500-600 | Strong | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, this technique would provide invaluable information if suitable single crystals could be grown.

A successful X-ray crystallographic analysis would yield:

Unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Precise bond lengths and bond angles, offering insights into the electronic effects of the substituents on the pyridine ring geometry. For example, the C-Br and C-Cl bond lengths could be compared to typical values to assess any bond elongation or contraction.

Information on the conformation of the methoxy group relative to the pyridine ring.

Details of the intermolecular interactions in the solid state, such as halogen bonding, hydrogen bonding (if any), and π-stacking interactions, which govern the crystal packing. nih.govnih.gov

The crystal structures of related chloropyridines and bromopyridines have been reported, revealing diverse packing motifs and intermolecular interactions. nih.govamanote.com By analogy, it is expected that the halogen atoms in this compound could participate in halogen bonding, a type of non-covalent interaction that is of increasing interest in crystal engineering and materials science.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are not only crucial for structural elucidation but also for monitoring the progress of chemical reactions and determining their kinetics. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be employed to study reactions involving this compound.

For instance, in a nucleophilic substitution reaction where the bromine or chlorine atom is displaced by a nucleophile, the reaction progress can be followed in real-time using ¹H NMR spectroscopy. lew.rouni-mainz.de By monitoring the disappearance of the signals corresponding to the protons of this compound and the simultaneous appearance of new signals corresponding to the product, the rate of the reaction can be determined. nih.gov The integration of these signals at different time points allows for the calculation of the concentration of reactants and products, from which the rate constants and reaction order can be derived.

Similarly, IR spectroscopy can be used to monitor reactions by observing changes in the characteristic vibrational bands. For example, the disappearance of the C-Br or C-Cl stretching band and the appearance of a new band corresponding to the bond formed with the incoming nucleophile would indicate the progress of the reaction.

These kinetic studies are vital for understanding the reactivity of this compound and for optimizing reaction conditions for the synthesis of its derivatives.

Table 4: Spectroscopic Techniques for Monitoring a Hypothetical Nucleophilic Substitution on this compound

| Technique | Parameter to Monitor | Expected Observation |

| ¹H NMR | Chemical shifts and integrals of pyridine ring protons | Decrease in reactant proton signals, increase in product proton signals. |

| ¹³C NMR | Chemical shifts of carbon atoms | Shift in the carbon signals attached to the halogens and the appearance of new signals for the product. |

| IR Spectroscopy | Vibrational bands | Disappearance of C-Br/C-Cl stretching bands and appearance of new functional group bands. |

| UV-Visible Spectroscopy | Absorbance at a specific wavelength | Change in the absorption spectrum as the chromophore is modified during the reaction. |

No Published Computational Studies Found for this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies have been published for the compound this compound.

While computational methods such as Density Functional Theory (DFT) are widely used to predict the properties and reactivity of novel chemical entities, it appears that this particular substituted pyridine has not yet been the subject of such detailed in silico analysis. The specific data required to populate the requested article, including geometry optimization, frontier molecular orbital analysis, predicted spectroscopic parameters, molecular electrostatic potential mapping, and transition state analysis for its reactions, are not available in the public domain.

Computational studies are crucial for understanding the electronic structure and potential applications of a molecule. For instance, DFT calculations can provide insights into the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule. This information is fundamental for predicting a compound's reactivity and its interactions with other molecules.

Similarly, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and the molecule's potential as an electron donor or acceptor. Spectroscopic parameters, such as NMR and IR spectra, can be predicted computationally and later validated against experimental data, aiding in the structural elucidation of new compounds. Furthermore, Molecular Electrostatic Potential (MEP) maps are invaluable for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its reactive behavior.

Reaction mechanism studies, including the analysis of transition states, are computationally intensive but provide a deep understanding of how a chemical transformation occurs, which is vital for optimizing reaction conditions and designing new synthetic routes.

Although general principles of computational chemistry can be applied to hypothesize the characteristics of this compound based on its constituent parts (a pyridine ring with bromo, chloro, and methoxy substituents), any such discussion would be purely speculative and would not meet the requirement for scientifically accurate, data-driven content as per the specified outline.

Therefore, until dedicated research is conducted and published on this compound, it is not possible to provide a detailed and factual article on its computational and theoretical investigations.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 3 Methoxypyridine

Reaction Mechanism Studies

Elucidation of Regioselectivity and Stereoselectivity in Reactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the regioselectivity of reactions involving polysubstituted heterocycles like 2-bromo-4-chloro-3-methoxypyridine. In molecules with multiple potential reaction sites, such as the two different halogen atoms (bromine at C2 and chlorine at C4), determining which site will preferentially react is crucial for synthetic planning.

Theoretical studies on dihalopyridines have shown that the regioselectivity of palladium-catalyzed cross-coupling reactions is often governed by the relative ease of the oxidative addition step. acs.org This step involves the insertion of the palladium catalyst into the carbon-halogen bond. The energy required for this, known as the bond dissociation energy (BDE), can be calculated using DFT. For a molecule like this compound, one would expect the C-Br bond to be weaker than the C-Cl bond, suggesting that oxidative addition would preferentially occur at the C2 position.

For example, DFT calculations on 2,4-dibromopyridine (B189624) revealed that the C2-Br bond has a lower BDE (63.3 kcal/mol) compared to the C4-Br bond (66.9 kcal/mol), indicating a preference for C2 functionalization. acs.org Similar computational approaches could be applied to this compound to quantify the BDEs of the C-Br and C-Cl bonds and thus predict the most likely site of initial reaction in cross-coupling processes.

However, regioselectivity is not solely determined by BDEs. Other factors such as the nature of the catalyst, the ligands, the solvent, and the electronic effects of other substituents can influence the reaction outcome. rsc.orgresearchgate.net For instance, in the case of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene ligands has been shown to reverse the conventional regioselectivity, favoring reaction at the C4 position. nih.gov Computational modeling of the transition states for both possible reaction pathways (at C2 and C4) can provide a more complete picture by revealing the activation energy barriers for each, thereby predicting the dominant product under specific reaction conditions. researchgate.netnih.gov

The methoxy (B1213986) group at the C3 position in this compound would also exert a significant electronic and steric influence on the reactivity of the adjacent halogen atoms, an effect that can be precisely modeled through computational analysis.

Catalytic Cycle Analysis in Metal-Catalyzed Cross-Couplings

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating new carbon-carbon bonds and are highly relevant for the functionalization of halo-pyridines. A typical catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine (B92270) derivative. As discussed previously, for this compound, this is anticipated to occur preferentially at the C-Br bond.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While no specific catalytic cycle analysis for this compound is available, studies on related systems demonstrate the utility of this approach. For example, theoretical investigations have been used to understand how ligand properties and solvent effects can alter the mechanism and efficiency of Suzuki-Miyaura couplings of other heteroaryl halides. rsc.org Such computational studies are invaluable for optimizing reaction conditions and for the rational design of new and more effective catalytic systems.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For a compound like this compound, QSAR could be employed to predict its potential biological activities, while QSPR could predict properties like solubility or toxicity.

A typical QSAR study involves the following steps: